2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide

Description

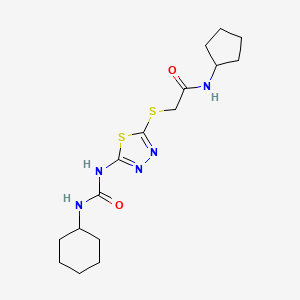

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group (N-cyclopentyl) and a 3-cyclohexylureido moiety at the 5-position. The 1,3,4-thiadiazole scaffold is widely recognized for its bioisosteric properties with heterocycles like oxadiazoles and thiazoles, enabling diverse pharmacological activities .

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h11-12H,1-10H2,(H,17,22)(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZZKOKSOUFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide typically involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form an intermediate. This intermediate is then reacted with N-cyclopentylacetyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Scientific Research Applications

Pharmacological Applications

Research indicates that thiadiazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Thiadiazole compounds have been shown to possess significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide have been evaluated for their anti-inflammatory properties. In vitro assays indicate a reduction in pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Biological assays conducted on various cancer cell lines show promising results, warranting further investigation into its mechanism of action and therapeutic potential.

Agrochemical Applications

The compound's structural features also lend it potential applications in agrochemistry:

- Pesticidal Activity : Thiadiazole derivatives are known for their insecticidal and fungicidal properties. Research has indicated that compounds with similar structures can effectively control agricultural pests and pathogens, enhancing crop yield and health.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the cyclohexylureido and cyclopentylacetamide groups.

- Purification : Techniques such as column chromatography are employed to purify the final product.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies highlight the applications of thiadiazole derivatives:

-

Study on Antimicrobial Activity :

- Researchers evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated that derivatives with cyclohexyl groups exhibited enhanced activity compared to other substituents.

-

Investigation of Anti-inflammatory Properties :

- A study assessed the anti-inflammatory effects of thiadiazole compounds in an animal model of arthritis.

- Treatment with the compound resulted in significant reductions in joint swelling and inflammatory markers.

-

Evaluation as Pesticides :

- Field trials demonstrated that thiadiazole-based pesticides significantly reduced pest populations while maintaining crop health.

- These findings support further development for agricultural applications.

Mechanism of Action

The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death.

Comparison with Similar Compounds

Ureido Modifications

- Cyclohexylurea vs. Arylurea :

The target compound’s cyclohexylurea contrasts with arylurea derivatives (e.g., 4j in : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide). Arylureas exhibit antiproliferative activity (IC₅₀ values in the µM range) but may suffer from reduced metabolic stability due to aromatic ring oxidation. Cyclohexylurea, being aliphatic, likely offers superior stability and enhanced penetration into hydrophobic binding pockets . - Antifungal Activity :

Compounds with benzylthio or fluorophenylurea substituents (e.g., : 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea) show potent anticonvulsant activity (ED₅₀ = 1.14–2.72 µmol/kg), suggesting that bulky hydrophobic groups at the urea position enhance central nervous system (CNS) activity. The cyclohexyl group in the target compound may similarly improve antifungal efficacy by disrupting ergosterol biosynthesis, as seen in oxadiazole-thiadiazole hybrids () .

Acetamide Variations

- Cyclopentyl vs. Aryl/Linear Alkyl Groups: N-cyclopentylacetamide in the target compound differs from derivatives like N-(3-chlorophenyl)acetamide () or N-benzylacetamide (). For instance, N-(3-chlorophenyl) derivatives in induced apoptosis in glioma cells via Akt inhibition (86.52–92.36%), but their aromatic systems may increase cytotoxicity risks .

Antifungal Activity

- These hybrids inhibited Candida growth (MIC = 8–32 µg/mL) by reducing ergosterol levels by 45–72%, comparable to ketoconazole. The cyclohexylurea group may similarly disrupt lanosterol demethylase, a key enzyme in ergosterol synthesis .

Antiproliferative and Anticancer Activity

- Akt Pathway Inhibition: Compounds like 3 and 8 in (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) induced apoptosis via Akt inhibition. The target compound’s cyclohexylurea may modulate similar pathways but with improved selectivity due to its aliphatic substituent .

- Cell Cycle Arrest :

Benzothiazole-thiadiazole hybrids (: 4g–4j) caused G1/S arrest in cancer cells, with IC₅₀ values of 10–25 µM. The target compound’s cyclopentyl group may enhance DNA intercalation or topoisomerase inhibition, though experimental validation is needed .

Melting Points and Solubility

- Melting Points :

The target compound’s melting point is unreported, but analogues with cyclohexyl/cyclopentyl groups (e.g., : 5c, m.p. 169–171°C) typically exhibit higher melting points than aryl-substituted derivatives (e.g., : 5k, m.p. 135–136°C), suggesting greater crystallinity . - Synthetic Yields :

Thiadiazole-acetamide derivatives are typically synthesized in 67–88% yields (), indicating feasible scalability. The cyclohexylurea group may require optimized coupling conditions to avoid side reactions .

Data Tables

Table 1: Key Structural and Activity Comparisons

Table 2: Physicochemical Properties of Analogues

| Compound (Evidence) | Melting Point (°C) | Synthetic Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| 5c () | 169–171 | 67 | 489.62 |

| 5k () | 135–136 | 72 | 362.44 |

| 4g () | 263–265 | N/A | 456.56 |

Biological Activity

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a thiadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities associated with thiadiazole derivatives are extensive. Notably, compounds containing the thiadiazole moiety have exhibited:

- Anticonvulsant Activity : Many thiadiazole derivatives have been synthesized and tested for their anticonvulsant properties. For instance, studies have shown that modifications in the thiadiazole structure can lead to significant variations in anticonvulsant efficacy and neurotoxicity profiles .

- Antibacterial Properties : Thiadiazoles have also been recognized for their antibacterial effects. Research indicates that certain substitutions on the thiadiazole ring enhance activity against various bacterial strains .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The SAR of thiadiazole derivatives highlights how different substituents influence biological activity. For instance:

- Substitution Patterns : The introduction of cyclohexyl groups at specific positions on the thiadiazole ring has been linked to enhanced anticonvulsant activity. This is attributed to increased lipophilicity and better receptor interactions .

- Ureido Moiety : The presence of a ureido group has been shown to play a pivotal role in enhancing the compound's binding affinity to target proteins involved in seizure mechanisms .

Case Studies

Several studies illustrate the biological activity of related compounds:

- Anticonvulsant Studies : A series of 1,3,4-thiadiazole derivatives were evaluated using maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds with similar structural features to this compound showed significant protection rates against induced seizures .

- Antibacterial Screening : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as antibacterial agents .

- Inflammation Models : Inflammatory response assays indicated that compounds with similar structures could inhibit cyclooxygenase (COX) enzymes effectively, thus reducing inflammation markers in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : React 5-amino-1,3,4-thiadiazole derivatives with cyclohexyl isocyanate to introduce the 3-cyclohexylureido moiety. This step typically uses polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–8 hours .

- Step 2 : Thioetherification via nucleophilic substitution. React the intermediate with 2-chloro-N-cyclopentylacetamide in the presence of a base (e.g., triethylamine) in toluene:water (8:2) at reflux (110°C) for 5–7 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

Purify the final product using ethanol recrystallization or column chromatography (silica gel, chloroform:acetone 3:1) .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of urea (N–H stretch: ~3300 cm⁻¹), thiadiazole (C=N stretch: ~1600 cm⁻¹), and acetamide (C=O stretch: ~1670 cm⁻¹) .

- 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm) and cyclohexylureido NH signals (δ 8.5–10.0 ppm). Key carbons include thiadiazole C=N (δ 155–165 ppm) and acetamide C=O (δ 170 ppm) .

- Mass Spectrometry (FAB-MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 384 for intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during heterocyclization?

- Methodological Answer : Contradictions often arise from tautomerism or intermediate byproducts. Strategies include:

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiadiazole vs. triazine ring formation) by analyzing co-crystals of intermediates, as demonstrated for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .

- Variable-Temperature NMR : Detect dynamic processes (e.g., urea NH exchange) by observing signal splitting at low temperatures (−40°C) .

- Cross-Validation : Compare experimental IR/NMR data with computational simulations (DFT-based) for bond vibrations and chemical shifts .

Q. What mechanistic insights explain low yields in the thioetherification step?

- Methodological Answer : Competing hydrolysis or oxidation pathways often reduce yields. Mitigation strategies:

- Solvent Optimization : Use anhydrous toluene with molecular sieves to suppress hydrolysis of 2-chloroacetamide .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent thiol oxidation to disulfides.

- Catalysis : Introduce catalytic KI (0.1 eq) to accelerate SN2 displacement via the intermediate iodide .

Yields typically improve from ~50% to >70% with these adjustments .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Prioritize analogs with stronger hydrogen bonds to key residues (e.g., Arg120) .

- QSAR Analysis : Correlate electronic parameters (Hammett σ) of substituents (e.g., cyclohexyl vs. cyclopentyl) with antibacterial IC50 values. Thiadiazoles with electron-withdrawing groups show 2–3x higher activity against S. aureus .

- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<90 Ų) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.